molecular formula C10H13N3O3 B13341303 1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid

1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13341303
M. Wt: 223.23 g/mol
InChI Key: KHDRYXLSLYDPAS-UHFFFAOYSA-N
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Description

1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with pyrrolidinone intermediates. One common method involves the alkylation of pyrazole with a suitable pyrrolidinone derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopyrrolidin-1-yl)ethyl Acrylate
  • (2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester
  • Pyrrolidine-2-one derivatives

Uniqueness

1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid is unique due to its combined pyrazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c14-9-2-1-3-12(9)4-5-13-7-8(6-11-13)10(15)16/h6-7H,1-5H2,(H,15,16)

InChI Key

KHDRYXLSLYDPAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCN2C=C(C=N2)C(=O)O

Origin of Product

United States

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